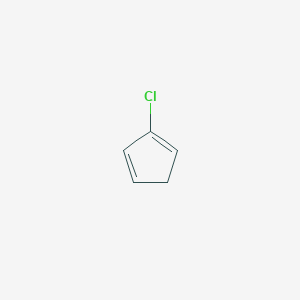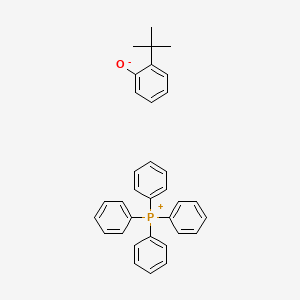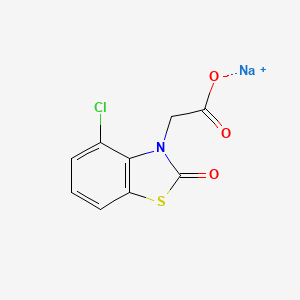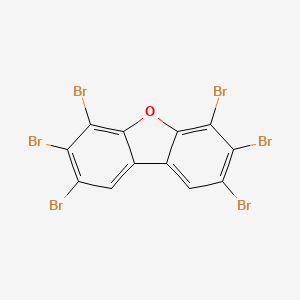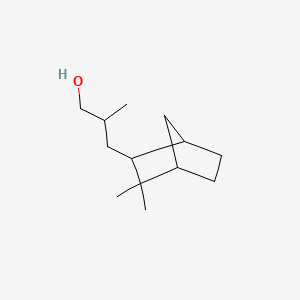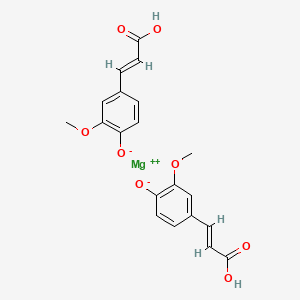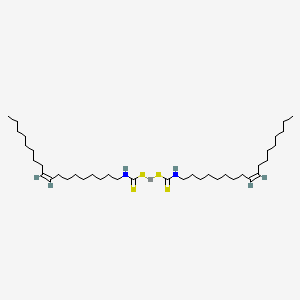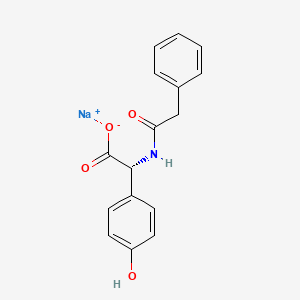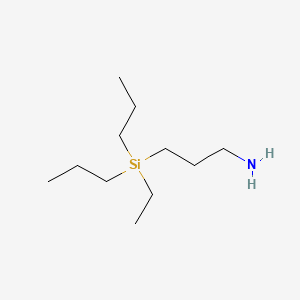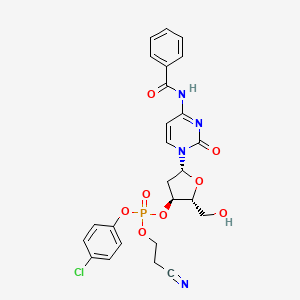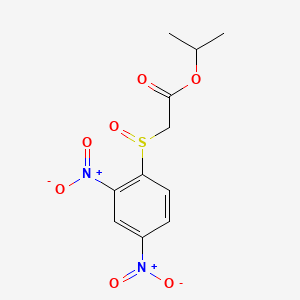
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a sulfinyl group attached to a 2,4-dinitrophenyl ring and an ester linkage to an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves the reaction of 2,4-dinitrophenylsulfinyl chloride with isopropyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Acidic or basic hydrolysis.
Major Products
Oxidation: Acetic acid, ((2,4-dinitrophenyl)sulfonyl)-, 1-methylethyl ester.
Reduction: Acetic acid, ((2,4-diaminophenyl)sulfinyl)-, 1-methylethyl ester.
Substitution: 2,4-Dinitrophenylsulfinyl acetic acid and isopropanol.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. The nitro groups on the phenyl ring can also participate in redox reactions, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, ((2,4-dinitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Acetic acid, ((2,4-diaminophenyl)sulfinyl)-, 1-methylethyl ester: Similar structure but with amino groups instead of nitro groups.
Uniqueness
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester is unique due to the presence of both the sulfinyl group and the 2,4-dinitrophenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
139326-47-9 |
|---|---|
Molekularformel |
C11H12N2O7S |
Molekulargewicht |
316.29 g/mol |
IUPAC-Name |
propan-2-yl 2-(2,4-dinitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H12N2O7S/c1-7(2)20-11(14)6-21(19)10-4-3-8(12(15)16)5-9(10)13(17)18/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
VOYHCCXTQOEMPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



